Methyltrioctylammonium bromide

Catalog No.
S1480644
CAS No.
35675-80-0
M.F
C25H54BrN
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltrioctylammonium bromide

CAS Number

35675-80-0

Product Name

Methyltrioctylammonium bromide

IUPAC Name

methyl(trioctyl)azanium;bromide

Molecular Formula

C25H54BrN

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

QLPMKRZYJPNIRP-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-]

Synonyms

TRIOCTYLMETHYLAMMONIUM BROMIDE;METHYLTRIOCTYLAMMONIUM BROMIDE;Methyltrioctylammonium bromide,Trioctylmethylammonium bromide;Methyltrioctylammonium bromide 97%;N-Methyl-N,N-dioctyloctan-1-aMiniuM broMide;[O3MN]Br

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-]

The exact mass of the compound Methyltrioctylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyltrioctylammonium bromide (CAS: 35675-80-0) is an asymmetric quaternary ammonium salt characterized by one methyl and three octyl chains attached to a central nitrogen atom. This structure imparts high lipophilicity, making it effective as a phase-transfer catalyst (PTC) for facilitating reactions between immiscible aqueous and organic phases. It is also widely used as a metal extractant in hydrometallurgy and as a surfactant. Its physical state as a low-melting solid (37-40 °C) and high thermal stability are key procurement-relevant properties for process design and handling.

Replacing methyltrioctylammonium bromide with its chloride analogue (Aliquat 336) is a common but potentially problematic substitution. The choice of the halide anion is not trivial and directly influences key process parameters. The larger, less electronegative bromide anion, compared to chloride, can alter the salt's thermal stability, viscosity, and interfacial behavior in biphasic systems. These differences can significantly impact reaction kinetics, phase separation efficiency, and stripping performance in metal recovery processes, making a direct 1:1 substitution unreliable for optimized protocols.

Superior Stripping Efficiency in Precious Metal Recovery Compared to Chloride Form

In the separation of gold (Au) and palladium (Pd) from copper and iron, the bromide-based system demonstrated superior stripping performance compared to the analogous chloride system (Aliquat 336). While both systems effectively extracted the precious metals, the bromide form allowed for quantitative recovery of both Au(III) using ammonia and Pd(II) using sodium sulfite, a level of efficiency not achieved with the chloride system under the same conditions.

Evidence DimensionStripping and Recovery Efficiency
Target Compound DataQuantitative separation and recovery of both Au(III) and Pd(II) using specific stripping agents.
Comparator Or BaselineMethyltrioctylammonium chloride (Aliquat 336) system, which showed less efficient stripping behavior.
Quantified DifferenceThe bromide system enabled a more efficient and complete separation/recovery process for both precious metals.
ConditionsSolvent extraction of Au(III) and Pd(II) from a mixed metal halide solution, followed by stripping with aqueous ammonia and sodium sulfite.

For processes requiring high-purity recovery and efficient recycling of precious metals, the bromide form provides a distinct advantage in process efficiency and final product purity.

Enhanced Lipophilicity Over Shorter-Chain Catalysts for Improved Phase-Transfer

The effectiveness of a phase-transfer catalyst is heavily dependent on the lipophilicity of its cation, which dictates its ability to extract an aqueous anion into the organic phase. The three octyl chains of methyltrioctylammonium provide significantly greater lipophilicity compared to the butyl chains of the common benchmark, tetra-n-butylammonium bromide (TBAB). This structural difference generally leads to more effective anion extraction and can result in increased reaction rates for many biphasic organic reactions.

Evidence DimensionCation Lipophilicity
Target Compound DataHigh lipophilicity due to three C8 alkyl chains.
Comparator Or BaselineTetra-n-butylammonium bromide (TBAB), with four C4 alkyl chains and consequently lower lipophilicity.
Quantified DifferenceStructurally driven higher lipophilicity, which is a key performance factor in PTC.
ConditionsGeneral solid-liquid or liquid-liquid phase-transfer catalyzed reactions.

For challenging phase-transfer reactions where catalyst partitioning into the organic phase is a limiting factor, selecting this compound over less lipophilic options like TBAB can directly improve reaction yields and rates.

Differential Thermodynamic Behavior Influenced by Anion Choice

The choice of halide anion significantly alters thermodynamic behavior in mixtures, such as those forming deep eutectic solvents. In systems with urea, quaternary ammonium bromides exhibit attenuated non-ideal behavior compared to their chloride counterparts. This is attributed to the bromide anion's larger size and lower electronegativity, which results in weaker hydrogen bonding interactions (e.g., NH···Br vs. NH···Cl). This fundamental difference in intermolecular forces affects properties like melting point depression and solubility, which are critical for formulation and process design.

Evidence DimensionThermodynamic Non-ideality in Mixtures
Target Compound DataAttenuated negative deviations from ideality due to weaker NH···Br interactions.
Comparator Or BaselineQuaternary ammonium chlorides, which show stronger negative deviations from ideality due to stronger NH···Cl hydrogen bonding.
Quantified DifferenceQualitatively different thermodynamic mixing behavior, impacting phase diagrams and physical properties.
ConditionsBinary mixtures with urea, representative of systems forming deep eutectic solvents.

When designing formulations or ionic liquid-based processes, selecting the bromide salt can provide different and potentially more favorable physical properties (solubility, melting point) compared to the more common chloride analogue.

High-Efficiency Recovery Circuits for Precious Metals

This compound is the right choice for designing solvent extraction processes where the quantitative stripping and recovery of precious metals like gold and palladium is a primary economic driver. Its demonstrated superiority over the chloride form in stripping efficiency allows for cleaner separations and potentially lower reagent costs in the recovery stage.

Demanding Phase-Transfer Catalyzed Organic Syntheses

In synthetic routes that are sluggish with common catalysts like TBAB, the high lipophilicity of the methyltrioctylammonium cation can overcome kinetic barriers. It is particularly suitable for reactions involving substrates with low reactivity or when attempting to minimize catalyst loading by maximizing its concentration in the organic phase.

Formulation of Non-Chloride Based Ionic Liquids or Deep Eutectic Solvents

For applications where chloride ions are detrimental (e.g., due to corrosion or side reactions) or where specific physical properties are required, this compound serves as a critical precursor. The distinct thermodynamic properties of the bromide versus the chloride allow for the tuning of solvent characteristics like viscosity, melting point, and solute compatibility.

UNII

I5T6470120

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35675-80-0

Wikipedia

Methyltricaprylylammonium bromide

Dates

Last modified: 09-13-2023
1: Yamini Y, Reimann CT, Vatanara A, Jönsson JA. Extraction and preconcentration
of salbutamol and terbutaline from aqueous samples using hollow fiber supported
liquid membrane containing anionic carrier. J Chromatogr A. 2006 Aug
18;1124(1-2):57-67. Epub 2006 May 22. PubMed PMID: 16716341.

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